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Introduction

Onapristone is a potent, orally bioavailable, and highly selective Type I progesterone receptor

(PR) antagonist.[1][2] It functions as a full competitive antagonist, preventing PR-mediated

gene transcription.[1][3] Unlike some other progesterone receptor modulators, Onapristone is

considered a "pure" antiprogestin, exhibiting no paradoxical agonistic effects on the

postmenopausal endometrium.[4] These characteristics make Onapristone a valuable and

precise tool for researchers, scientists, and drug development professionals investigating the

role of progesterone signaling in both the normal physiology and pathology of the

endometrium, including endometrial receptivity, contraception, and endometrial cancer.

Mechanism of Action

Progesterone exerts its effects by binding to its nuclear receptors, PR-A and PR-B. Upon ligand

binding, the receptors dimerize, undergo phosphorylation, and bind to progesterone response

elements (PREs) on DNA, recruiting co-activators to initiate the transcription of target genes.

Onapristone disrupts this pathway at multiple key steps. As a Type I antagonist, it prevents the

PR monomers from dimerizing after progesterone binding. This action inhibits ligand-induced

phosphorylation and prevents the receptor complex from associating with co-activators.

Critically, and in contrast to some other antiprogestins, the Onapristone-bound PR complex is

unable to bind to DNA, resulting in a comprehensive blockade of PR-mediated transcriptional

activity. This precise mechanism allows researchers to specifically investigate the downstream

consequences of progesterone signaling inhibition.
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Caption: Onapristone's mechanism as a Type I PR antagonist. (Max 100 characters)

Applications in Endometrial Research
Studies of Endometrial Receptivity and Contraception: Onapristone alters the development

of a receptive endometrium. Studies have shown that its administration retards endometrial

development, inhibits secretory changes, and reduces the expression of key implantation

markers like glycodelin and leukemia inhibitory factor. This makes it an ideal tool for

investigating the molecular requirements for successful embryo implantation and for

preclinical research into non-hormonal contraceptive methods that target the endometrium

directly.

Endometrial Cancer Research: Progesterone receptor is expressed in a majority of

endometrioid endometrial cancers (EECs). Onapristone has been evaluated in multiple

clinical trials for PR-positive endometrial cancer, both as a monotherapy and in combination

with other agents like aromatase inhibitors (anastrozole). It serves as a tool to probe the

dependency of these tumors on PR signaling and to evaluate PR antagonism as a

therapeutic strategy, particularly in recurrent or metastatic disease.

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of

Onapristone.

Table 1: Pharmacokinetic Parameters of Onapristone Formulations

Formulation Dose
Tmax (Median
Hours)

Cmax (Day 1,
Median)

Immediate Release
(IR)

100 mg QD 1.84 >2x higher than ER

Extended Release

(ER)
50 mg BID 3.01 -

Data sourced from a Phase I study comparing formulations. The ER formulation was developed

to reduce Cmax and mitigate potential liver enzyme elevations associated with earlier IR

formulations.
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Table 2: Clinical Trial Dosing Regimens in Endometrial Cancer Research

Study Phase Formulation Dose Schedule Population

Phase I (Dose
Escalation)

Extended
Release (ER)

10, 20, 30, 40,
50 mg

Twice Daily
(BID)

PR+ Cancers
(including
Endometrial)

Phase I (Dose

Escalation)

Immediate

Release (IR)
100 mg Once Daily (QD)

PR+ Cancers

(including

Endometrial)

Phase II (RP2D)
Extended

Release (ER)
50 mg Twice Daily (BID)

PR+ Endometrial

Cancer

Phase II

(Combination)

Extended

Release (ER)
50 mg Twice Daily (BID)

PR+ Endometrial

Cancer

The Recommended Phase 2 Dose (RP2D) for the extended-release formulation was

established as 50 mg BID.

Table 3: Efficacy of Onapristone in Endometrial Cancer Clinical Trials

Patient Cohort Treatment Metric Result

Heavily pretreated,
PR+

Onapristone-XR (50
mg BID)

Clinical Benefit ≥24
weeks

2 patients with
endometrial
carcinoma

Refractory, HR+
Onapristone-XR +

Anastrozole

4-month Progression-

Free Survival (PFS)
63.5%

Recurrent, PR+ EEC
Onapristone-XR (50

mg BID)

Objective Response

Rate (ORR)
0%

Recurrent, PR+ EEC
Onapristone-XR (50

mg BID)

Clinical Benefit Rate

(CBR)

Not Reported for EEC

cohort
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Clinical benefit and response rates vary significantly based on patient population, prior

treatments, and whether Onapristone is used as a monotherapy or in combination.

Experimental Protocols
Protocol 1: In Vitro Assessment of Onapristone's Effect
on Endometrial Stromal Cell Decidualization
This protocol details a method to assess how Onapristone affects the differentiation of primary

human endometrial stromal cells (HESCs), a key process for establishing a receptive

endometrium.

1. Isolation and Culture of HESCs:

Obtain endometrial tissue biopsies in accordance with ethical guidelines.
Digest tissue with collagenase to separate stromal cells from glandular epithelium.
Culture isolated HESCs in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum
(FBS) and antibiotics.
Use cells before the sixth passage to maintain differentiation potential.

2. Induction of In Vitro Decidualization:

Once cells reach ~80% confluency, replace the growth medium with a serum-free medium
for 24 hours.
To induce decidualization, treat cells with a hormone cocktail containing 10 nM Estradiol
(E2), 1 µM Medroxyprogesterone Acetate (MPA, a progestin), and 0.5 mM dibutyryl-cAMP
(E/P/c).
Culture for up to 14 days, refreshing the hormone-containing media every 3 days.

3. Onapristone Treatment Groups:

Control Group: Treat with E/P/c hormone cocktail only.
Onapristone Group(s): Treat with E/P/c hormone cocktail plus varying concentrations of
Onapristone (e.g., 10 nM, 100 nM, 1 µM) to assess dose-response.
Vehicle Control: Treat with E/P/c plus the vehicle used to dissolve Onapristone (e.g.,
DMSO).

4. Assessment of Decidualization:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1677295?utm_src=pdf-body
https://www.benchchem.com/product/b1677295?utm_src=pdf-body
https://www.benchchem.com/product/b1677295?utm_src=pdf-body
https://www.benchchem.com/product/b1677295?utm_src=pdf-body
https://www.benchchem.com/product/b1677295?utm_src=pdf-body
https://www.benchchem.com/product/b1677295?utm_src=pdf-body
https://www.benchchem.com/product/b1677295?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677295?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Morphological Analysis: Observe cells daily using light microscopy. Decidualized cells
transform from a fibroblastic, elongated shape to a rounded, epithelioid morphology.
Biochemical Marker Analysis (qRT-PCR or ELISA): After treatment period, harvest cells or
supernatant. Measure the expression or secretion of key decidualization markers such as
Prolactin (PRL) and Insulin-like Growth Factor Binding Protein-1 (IGFBP1). A successful
decidualization will show a significant increase in these markers, which is expected to be
inhibited by Onapristone.

Protocol 2: Clinical Trial Workflow for Onapristone in
Recurrent Endometrial Cancer
This protocol outlines a typical workflow for a Phase II clinical trial investigating Onapristone in

patients with recurrent, PR-positive endometrial cancer.
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Patient Screening

Eligibility Criteria Check:
- Histologically confirmed EEC
- PR Expression ≥1% by IHC

- Measurable disease (RECIST 1.1)
- Prior chemotherapy received

Patient Enrollment
& Consent

 Meets Criteria

Discontinue Treatment:
- Disease Progression
- Unacceptable Toxicity

- Patient Withdrawal

 Fails Criteria

Treatment Cycle (28 days)
Onapristone-XR 50mg BID

Tumor Assessment
(e.g., CT/MRI every 8-12 weeks)

Evaluate Response (RECIST 1.1)

Continue Treatment

 No Progression
(CR, PR, SD)  Progression (PD)

Long-term Follow-up

Click to download full resolution via product page

Caption: Workflow for a Phase II endometrial cancer clinical trial. (Max 100 characters)
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Protocol Steps:

Patient Selection:

Inclusion criteria: Patients must have histologically confirmed endometrioid endometrial

cancer (EEC) with recurrent or metastatic disease.

Tumor tissue (archival or recent biopsy) must be tested for PR expression via

immunohistochemistry (IHC), with a typical cutoff of ≥1% positive staining.

Patients must have measurable disease according to RECIST 1.1 criteria and have

received at least one prior line of chemotherapy.

Treatment Administration:

Enrolled patients receive Onapristone extended-release (ER) tablets at the

recommended Phase II dose of 50 mg, taken orally twice daily (BID).

Treatment is administered in continuous 28-day cycles.

Monitoring and Evaluation:

Safety: Monitor patients for adverse events throughout the trial, with particular attention to

liver function tests.

Efficacy: Perform tumor assessments using CT or MRI scans at baseline and at regular

intervals (e.g., every 2-3 cycles).

Response Assessment: The primary endpoint is typically the Overall Response Rate

(ORR), defined by RECIST 1.1 criteria. Secondary endpoints include Clinical Benefit Rate

(CBR), Progression-Free Survival (PFS), and Duration of Response (DOR).

Continuation Criteria:

Patients continue on treatment until they experience disease progression, unacceptable

toxicity, or choose to withdraw from the study.
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Protocol 3: Immunohistochemistry (IHC) for
Progesterone Receptor (PR) in Endometrial Tissue
This protocol provides a standard method for detecting and semi-quantifying PR expression in

endometrial tissue, essential for patient selection in cancer studies or for assessing receptor

dynamics in receptivity research.

1. Sample Preparation:

Fix fresh endometrial tissue (biopsy or surgical specimen) in 10% neutral buffered formalin.
Process and embed the fixed tissue in paraffin to create formalin-fixed, paraffin-embedded
(FFPE) blocks.

2. Sectioning and Slide Preparation:

Cut 3-5 micron thick sections from the FFPE block and mount them on positively charged
glass slides.
Deparaffinize sections using xylene and rehydrate through a graded series of ethanol
washes.

3. Antigen Retrieval:

Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0)
and heating in a water bath or steamer at 95-99°C for 20-40 minutes. This step is crucial for
unmasking the antigen.

4. Staining Procedure:

Blocking: Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
Primary Antibody: Incubate slides with a monoclonal primary antibody specific for
progesterone receptor (e.g., clone PgR636).
Detection System: Use a polymer-based detection system (e.g., HRP-polymer) to bind to the
primary antibody.
Chromogen: Apply a chromogen like diaminobenzidine (DAB), which produces a brown
precipitate at the site of the antigen.
Counterstain: Lightly counterstain the nuclei with hematoxylin to provide morphological
context.
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5. Interpretation and Scoring:

Positive Control: Use known PR-positive tissue (e.g., normal endometrium or PR+ breast
cancer) to validate the staining run.
Negative Control: Omit the primary antibody to check for non-specific background staining.
Scoring (H-Score): PR expression is nuclear. Evaluate the staining intensity (0=negative,
1+=weak, 2+=moderate, 3+=strong) and the percentage of tumor cells stained at each
intensity level. The H-score is calculated as:
H-Score = [1 x (% cells 1+)] + [2 x (% cells 2+)] + [3 x (% cells 3+)]
The resulting score ranges from 0 to 300. A score >1 is often considered positive for clinical
trial eligibility.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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